Tetrakis(ethylmethylamino)titanium

Vue d'ensemble

Description

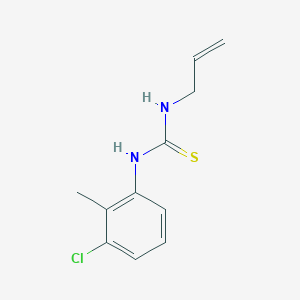

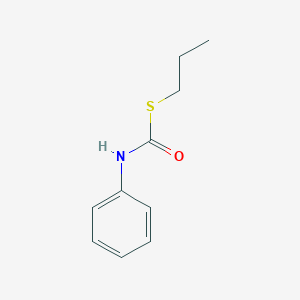

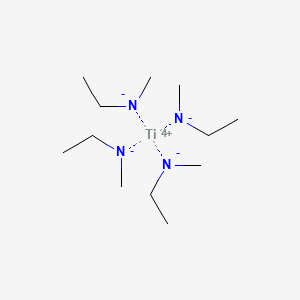

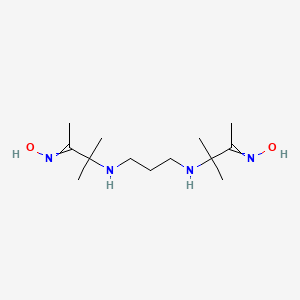

Tetrakis(ethylmethylamino)titanium, also known as TEMATi, is a liquid organometallic compound with the molecular formula C12H32N4Ti . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) .

Molecular Structure Analysis

The molecular weight of Tetrakis(ethylmethylamino)titanium is 280.28 . Its linear formula is [(CH3C2H5)N]4Ti .Chemical Reactions Analysis

Tetrakis(ethylmethylamino)titanium is used in the formation of titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It has been observed to undergo exothermic reactions with excess cyclopentadiene .Physical And Chemical Properties Analysis

Tetrakis(ethylmethylamino)titanium is a liquid with a density of 0.923 g/mL at 25 °C . It has a boiling point of 80 °C/0.1 mmHg . It is sensitive to moisture and reacts rapidly with water .Applications De Recherche Scientifique

Atomic Layer Deposition (ALD)

Tetrakis(ethylmethylamino)titanium is used as a precursor in the Atomic Layer Deposition (ALD) process . In a study, HfO2 was deposited using tetrakis(ethylmethylamino)hafnium (TEMAHf)-H2O on H-/OH-terminated Si (100) surfaces . This process is crucial in the fabrication of semiconductor devices.

Organometallic Chemical Vapor Deposition (OMCVD)

This compound is also used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . TiN thin films have a wide range of applications in the electronics industry due to their excellent electrical and mechanical properties.

Solar Energy Applications

Tetrakis(ethylmethylamino)titanium has been used in recent solar energy applications . The exact nature of these applications is not specified, but it could involve the fabrication of solar cells or other photovoltaic devices.

Water Treatment Applications

This compound has also found use in water treatment applications . While the specifics are not detailed, it could potentially be used in the synthesis of photocatalysts for water purification.

Thin Film Fabrication

Tetrakis(ethylmethylamino)titanium is used in the fabrication of thin films . These thin films can be used in various applications, including electronics and optics.

Semiconductor Device Fabrication

The compound plays a significant role in the fabrication of semiconductor devices . It is used in the deposition of HfO2, a high-k dielectric, which is crucial in the manufacturing of modern semiconductor devices.

Safety and Hazards

Mécanisme D'action

Target of Action

Tetrakis(ethylmethylamino)titanium (TEMAT) is an organometallic compound primarily used as a precursor in the production of titanium nitride (TiN) thin films . The primary target of TEMAT is the substrate on which the thin film is to be deposited.

Mode of Action

TEMAT interacts with its target (the substrate) through a process known as Organometallic Chemical Vapor Deposition (OMCVD) . In this process, TEMAT is vaporized and reacts with the substrate to form a thin film of titanium nitride. The ethylmethylamino groups in TEMAT facilitate this reaction by providing the necessary reactivity.

Biochemical Pathways

It facilitates the deposition of titanium nitride on a substrate without being consumed in the process .

Pharmacokinetics

In the context of its use in thin film deposition, one could consider the efficiency of its vaporization and deposition as analogous to bioavailability .

Result of Action

The result of TEMAT’s action is the formation of a thin film of titanium nitride on the substrate . Titanium nitride films have various applications, including use in semiconductors, solar cells, and other electronic devices due to their high thermal stability and selectivity .

Action Environment

The efficacy and stability of TEMAT are influenced by environmental factors. It is sensitive to moisture, oxygen, and carbon dioxide in the air, and can decompose to produce toxic substances when exposed to these elements . Therefore, it should be stored in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

ethyl(methyl)azanide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYFCABELSPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

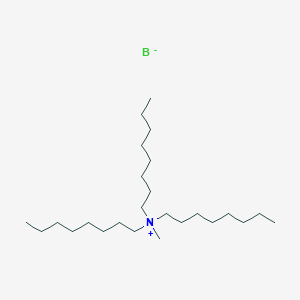

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(ethylmethylamino)titanium | |

CAS RN |

308103-54-0 | |

| Record name | Tetrakis(ethylmethylamido)titanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Tetrakis(ethylmethylamino)titanium (TEMAT) in materials science?

A1: TEMAT is primarily used as a precursor for the atomic layer deposition (ALD) of titanium nitride (TiN) thin films. [, ] ALD is a technique that allows for the controlled deposition of thin films with excellent uniformity and conformality, even on complex three-dimensional structures.

Q2: How does TEMAT interact with ammonia (NH3) during the ALD process to form TiN films?

A2: During ALD, TEMAT is pulsed into a reaction chamber containing the substrate. The ethylmethylamino ligands of TEMAT react with the surface hydroxyl groups on the substrate, leading to the chemisorption of titanium. Subsequently, a pulse of ammonia (NH3) is introduced, which reacts with the adsorbed TEMAT, stripping away the ligands and forming TiN. [, ] This process is repeated in cycles to achieve the desired film thickness.

Q3: What are the advantages of using TEMAT for TiN ALD compared to other titanium precursors?

A3: TEMAT offers several advantages as a TiN ALD precursor. It exhibits good volatility and thermal stability, allowing for efficient vapor transport and deposition at relatively low temperatures (170°C - 210°C). [, ] Furthermore, the use of TEMAT minimizes the formation of particles during the ALD process due to its separation from NH3 by an inert gas pulse. []

Q4: Are there any drawbacks to using TEMAT for TiN ALD?

A4: One drawback of using TEMAT is the potential for carbon incorporation into the deposited TiN films. [] Even at relatively low deposition temperatures, carbon impurities of up to 4 atomic percent have been observed. This can potentially affect the properties of the TiN films, such as their electrical conductivity and hardness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)